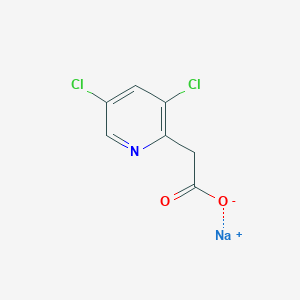

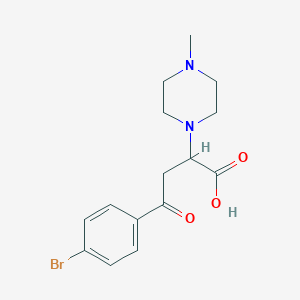

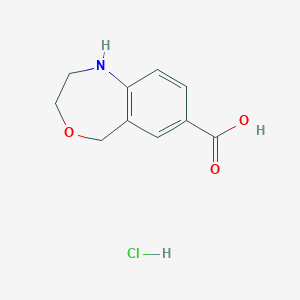

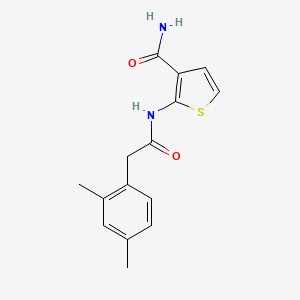

4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or space-filling models.

Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Research has demonstrated the synthesis of 4-substituted 2,4-dioxobutanoic acids, including compounds related to 4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid, which are potent inhibitors of porcine liver glycolic acid oxidase. This suggests potential applications in studying and manipulating this enzyme's activity, which is relevant in metabolic pathways (Williams et al., 1983).

Novel Surfactants

A study by Minggui Chen, Xin Hu, and M. Fu (2013) describes the synthesis of a new surfactant containing a benzene spacer, which was achieved through a novel copper-catalyzed cross-coupling reaction. This compound forms unusual large-diameter premicellar aggregations, indicating its potential for diverse applications in materials science and nanotechnology (Chen, Hu, & Fu, 2013).

Anti-inflammatory Activity

Analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were synthesized and evaluated for their anti-inflammatory activity. Although none matched the activity of the standard (flobufen), this research contributes to the broader understanding of how structural variations can influence biological activity, potentially guiding the design of new therapeutic agents (Kuchař et al., 1995).

Molecular Structure and Analysis

A comprehensive study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid delved into its molecular structure, demonstrating its synthesis, structure confirmation, and detailed analysis of vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential. This type of research is crucial for understanding the chemical and physical properties of compounds, which can be applied in the development of materials and drugs (Raju et al., 2015).

Methionine Salvage Pathway

4-Methylthio-2-oxobutanoic acid, a compound in the methionine salvage pathway, has been shown to induce apoptosis independently of down-regulation of ornithine decarboxylase. Understanding the role of such compounds in cellular pathways is vital for the development of cancer therapies and for gaining insights into cell biology (Tang et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Future Directions

This could involve potential applications of the compound, areas of research it could open up, or new methods of synthesizing it.

Please consult a chemistry professional or database for specific information about this compound. If you have any other questions or need information on a different topic, feel free to ask!

properties

IUPAC Name |

4-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-17-6-8-18(9-7-17)13(15(20)21)10-14(19)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXFIBYQEKIAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)

![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2887419.png)

![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)

![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)

![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)